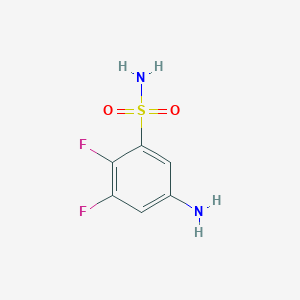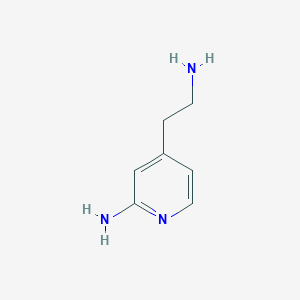
4-(2-Aminoethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)pyridin-2-amine, also known as 2-(4-Pyridyl)ethanamine, is an organic compound with the molecular formula C7H10N2. This compound is characterized by a pyridine ring substituted with an aminoethyl group at the 4-position. It is a colorless to light yellow liquid that is soluble in water and various organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(2-Aminoethyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of pyridine with chloroethanol under acidic conditions, followed by purification steps to obtain the desired product . Another method includes the use of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the aminoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
Applications De Recherche Scientifique
4-(2-Aminoethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of dyes, coatings, and synthetic polymers.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(2-Aminoethyl)pyridin-2-amine include:
- 2-(2-Aminoethyl)pyridine
- 2-(4-Pyridyl)ethylamine
- 2-(4-Pyridinyl)ethanamine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which can influence its reactivity, binding affinity, and overall chemical behavior .
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
4-(2-aminoethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c8-3-1-6-2-4-10-7(9)5-6/h2,4-5H,1,3,8H2,(H2,9,10) |
Clé InChI |
GOTXDZNTMYPRFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol](/img/structure/B13237762.png)
![4-Hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B13237769.png)
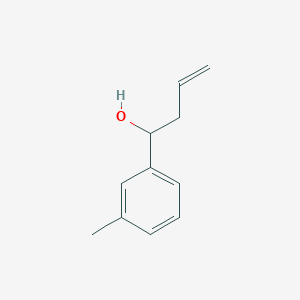
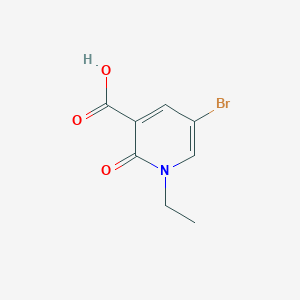

amine](/img/structure/B13237795.png)
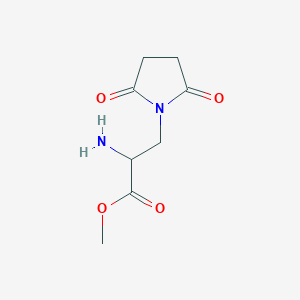
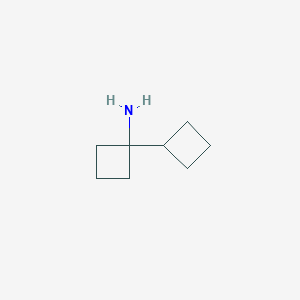

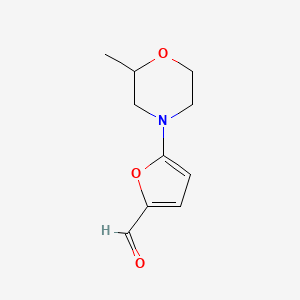
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}ethan-1-ol](/img/structure/B13237822.png)
